molecular formula C12H21Br B14418922 2-Dodecyne, 1-bromo- CAS No. 85565-88-4

2-Dodecyne, 1-bromo-

Cat. No.: B14418922
CAS No.: 85565-88-4
M. Wt: 245.20 g/mol
InChI Key: KYWBDFJFZKCFTJ-UHFFFAOYSA-N
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Description

2-Dodecyne, 1-bromo- is an organic compound with the molecular formula C12H21Br It is a brominated alkyne, characterized by a carbon-carbon triple bond and a bromine atom attached to the first carbon of the alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyne, 1-bromo- typically involves the bromination of 2-Dodecyne. One common method is the addition of bromine (Br2) to 2-Dodecyne in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 2-Dodecyne, 1-bromo- may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyne, 1-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Addition Reactions: The triple bond can react with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 2-Dodecyne, 1-hydroxy- or 2-Dodecyne, 1-amino-.

    Addition: Formation of 1,2-dibromo-2-dodecane.

    Reduction: Formation of 2-Dodecene or 2-Dodecane.

Scientific Research Applications

2-Dodecyne, 1-bromo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dodecyne, 1-bromo- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the triple bond participates in addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-rich nature of the triple bond.

Comparison with Similar Compounds

Similar Compounds

    2-Dodecyne: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-2-dodecene: Contains a double bond instead of a triple bond, leading to different reactivity patterns.

    1-Bromo-2-dodecane: Saturated compound with different chemical properties and reactivity.

Uniqueness

2-Dodecyne, 1-bromo- is unique due to the presence of both a bromine atom and a triple bond, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

85565-88-4

Molecular Formula

C12H21Br

Molecular Weight

245.20 g/mol

IUPAC Name

1-bromododec-2-yne

InChI

InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-9,12H2,1H3

InChI Key

KYWBDFJFZKCFTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCBr

Origin of Product

United States

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